![molecular formula C15H15N3O3S B2965741 N-(1-(噻唑-2-基)吡咯烷-3-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1798031-17-0](/img/structure/B2965741.png)

N-(1-(噻唑-2-基)吡咯烷-3-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

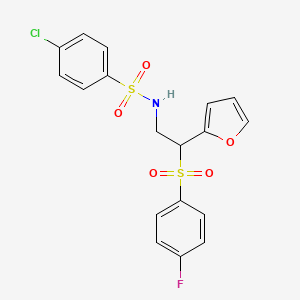

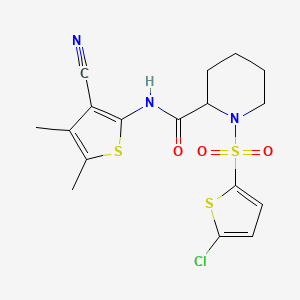

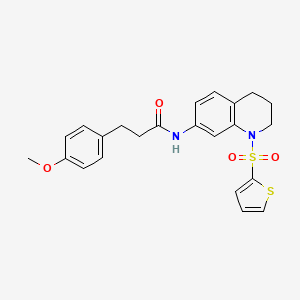

The compound “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrrolidine ring, and a dioxole ring . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring is a secondary amine, which could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .科学研究应用

Anti-Inflammatory Applications

Compounds with a thiazol-2-yl group, such as our compound of interest, have been studied for their anti-inflammatory properties. The thiazole ring, being a component of Vitamin B1, plays a role in the synthesis of anti-inflammatory drugs . Specifically, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process . This suggests that our compound could potentially be used in the development of new anti-inflammatory medications.

Antimicrobial and Antifungal Activities

Thiazoles are known to possess a broad spectrum of biological activities, including antimicrobial and antifungal effects . This is due to the thiazole ring’s ability to interact with various microbial enzymes and inhibit their function. Research into similar compounds has shown effectiveness against a range of pathogens, indicating that our compound may also serve as a lead structure for developing new antimicrobial and antifungal agents.

Antitumor and Cytotoxic Effects

The structural motif of thiazol-2-yl has been associated with antitumor and cytotoxic activities. Studies have shown that certain thiazole derivatives can induce cell death in cancer cell lines, suggesting a potential application in cancer therapy . The compound could be investigated for its efficacy against specific types of cancer cells.

Neuroprotective Properties

Thiazole derivatives have been reported to exhibit neuroprotective effects. This includes the protection of neuronal cells from damage caused by various neurotoxins . The compound could be explored for its potential use in treating neurodegenerative diseases or preventing neuronal damage after acute injuries.

Antidiabetic Potential

Some thiazole derivatives have shown promise in the treatment of diabetes. They have been evaluated for their ability to inhibit enzymes like α-amylase, which is involved in carbohydrate metabolism . This suggests that our compound could be researched further for its potential antidiabetic properties.

Analgesic Effects

Thiazole compounds have also been associated with analgesic activity, providing pain relief by interacting with biological targets involved in pain perception . This indicates that the compound could be studied for its potential use as a painkiller, especially for chronic pain conditions.

作用机制

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

For example, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

Similar compounds have been found to exhibit potent growth inhibition properties against various human cancer cell lines .

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-14(10-1-2-12-13(7-10)21-9-20-12)17-11-3-5-18(8-11)15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMDOLMYBMKARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)

![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)